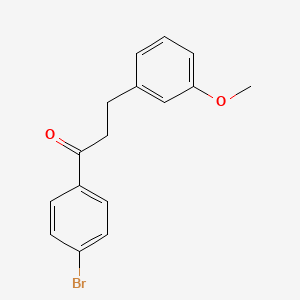

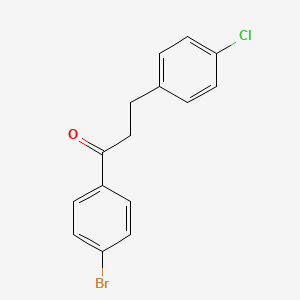

![molecular formula C6H5N5O2 B1293043 7-氨基[1,2,4]三唑并[1,5-a]嘧啶-6-羧酸 CAS No. 89488-18-6](/img/structure/B1293043.png)

7-氨基[1,2,4]三唑并[1,5-a]嘧啶-6-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 7-amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, which is known for its potential biological activity. This particular compound has been of interest due to its potential use in the synthesis of biologically active molecules and its antimicrobial properties .

Synthesis Analysis

The synthesis of related triazolopyrimidine derivatives has been achieved through various one-pot reactions. For instance, a series of 5-amino-7-aryl-7,8-dihydro-[1,2,4]triazolo[4,3-a]-pyrimidine-6-carbonitriles were synthesized using a one-pot reaction involving 3-amino-1,2,4-triazole, malononitrile, and aryl aldehydes, with NaOH as a catalyst . Another study reported the efficient one-step synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines, which demonstrated excellent yield and regioselectivity . These methods highlight the versatility and efficiency of synthesizing triazolopyrimidine derivatives, which could be applicable to the synthesis of 7-amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid.

Molecular Structure Analysis

The molecular structure of triazolopyrimidine derivatives has been extensively studied. For example, triorganotin(IV) complexes of a similar compound, 7-amino-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid, were characterized using various spectroscopic techniques and X-ray crystallography . These studies provide insights into the coordination chemistry and molecular geometry of triazolopyrimidine derivatives, which are crucial for understanding the reactivity and potential applications of 7-amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid.

Chemical Reactions Analysis

The reactivity of triazolopyrimidine derivatives has been explored in various substitution reactions. For instance, 7-aminotriazolopyridines were subjected to reactions with sulfuric acid, bromination, acylation, and alkylation, leading to a range of substituted products . These reactions demonstrate the ambident nature of the aminotriazolopyridines, which could be relevant for the chemical modification of 7-amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidine derivatives have been studied in different crystal environments. For example, the molecular structure of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid was reported in both dimethylformamide and water monosolvates, revealing different supramolecular architectures based on hydrogen bonding and π-π stacking interactions . These findings provide valuable information on the solvation effects and intermolecular interactions that could influence the properties of 7-amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid.

科学研究应用

蛋白质组学研究

该化合物作为一种特种产品被应用于蛋白质组学研究 。其分子结构可用于研究蛋白质相互作用和功能,这对了解细胞过程和疾病机制至关重要。

抗菌和抗真菌应用

在药物化学领域,该化合物的衍生物已表现出显著的抗菌和抗真菌活性 。这些特性使其成为开发新型抗菌剂以对抗耐药菌株和真菌的潜在候选者。

抗病毒研究

三唑并嘧啶骨架以其抗病毒特性而闻名。 研究表明,该化合物可用于制备抑制病毒复制的化合物,这对对抗病毒感染至关重要 。

抗癌活性

基于7-氨基[1,2,4]三唑并[1,5-a]嘧啶结构的化合物已被研究用于其抗癌潜力。 发现它们在各种检测中有效,这些检测衡量抑制癌细胞生长的能力 。

心血管研究

在心血管疾病领域,该化合物与心血管血管扩张剂的开发有关。 这些药物有助于扩张血管,改善血流并降低血压 。

抗炎和镇痛研究

该化合物已被纳入具有抗炎和镇痛作用的衍生物中。 这种应用与开发治疗慢性炎症性疾病的新疗法特别相关 。

农业化学

在农业中,该化合物的衍生物已被用于制造除草剂和杀虫剂。 这些物质有助于保护作物免受害虫和疾病的侵害,从而提高农业生产力 。

金属配位化学

该化合物在形成金属配位化合物中起着通用的连接体作用。 这些配合物具有多种用途,包括催化、材料科学和研究生物系统中的金属相互作用 。

作用机制

Target of Action

Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been reported to possess various biological properties . They can act as antifungal, antitubercular, and antibacterial agents . They are also reported as antitumor agents, corticotropin-releasing factor 1 receptor antagonists, or calcium channel modulators .

Mode of Action

It’s known that [1,2,4]triazolo[1,5-a]pyrimidines can inhibit the influenza virus rna polymerase pa–pb1 subunit heterodimerization . They can also exert anti-inflammatory activity through COX-2 inhibition .

Biochemical Pathways

[1,2,4]triazolo[1,5-a]pyrimidines have been reported to inhibit the inflammatory response in raw 2647 macrophages in vitro . They can decrease the production of inflammatory factors such as nitric oxide (NO) and inflammatory cytokines including TNF-α and IL-6 .

Result of Action

[1,2,4]triazolo[1,5-a]pyrimidines have been reported to display moderate antiproliferative activities against cancer cells . They can also significantly decrease the production of inflammatory factors .

安全和危害

One of the compounds, the 7-oxo-2-(trifluoromethyl)-4,7-dihydro-1,2,4-triazolo[5,1-a]pyrimidine-6-carboxylic acid, was found to be a very potent inhibitor, being able to inhibit 92% growth of M. tuberculosis H(37)R(v) at 6.25 microg/mL concentration. At the same time, it proved to be non-toxic to mammalian cells (IC(50) > 62.5 microg/mL in VERO cells) .

属性

IUPAC Name |

7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N5O2/c7-4-3(5(12)13)1-8-6-9-2-10-11(4)6/h1-2H,7H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTSICDOKXJVZBO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=NC=NN2C(=C1C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89488-18-6 |

Source

|

| Record name | 7-Amino[1.2.4]triazolo[1.5-a]pyrimidine-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1292969.png)

![{2-[(2-Hydroxyphenyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B1292975.png)

![[1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid](/img/structure/B1292981.png)

![2-[4-(1,3-Benzoxazol-2-yl)morpholin-2-yl]ethanamine](/img/structure/B1292982.png)

![3-chloro-N-[4-(hydrazinocarbonyl)phenyl]benzamide](/img/structure/B1292984.png)